1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Overview
Description
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound known for its strong electron-accepting properties. This compound is primarily used in the fabrication of non-fullerene polymeric solar cells due to its ability to enhance the efficiency of these devices .
Preparation Methods
The synthesis of 1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves several steps:
Bromination: The initial step involves the bromination of 3,4-diaminopyridine with hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine.
Coupling Reaction: This intermediate is then subjected to a coupling reaction with 2-ethylhexylthiophene under controlled conditions to form the desired product.
Industrial production methods typically involve large-scale bromination and coupling reactions under optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione involves its strong electron-accepting properties. This compound can accept electrons from donor molecules, facilitating electron transfer processes. The molecular targets and pathways involved include the formation of stable charge-transfer complexes with donor molecules, enhancing the efficiency of electron transfer .
Comparison with Similar Compounds
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione is unique due to its strong electron-accepting properties and its ability to enhance the efficiency of non-fullerene polymeric solar cells. Similar compounds include:
- 1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
- Benzo[1,2-b:4,5-b′]dithiophene-4,8-dione
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
These compounds share similar structural features and electron-accepting properties but differ in their specific applications and efficiencies in various processes .
Properties
IUPAC Name |
1,3-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H70Br2O2S4/c1-9-17-21-31(13-5)25-35-29-39(56-49(35)51)47-43-44(48(58-47)40-30-36(50(52)57-40)26-32(14-6)22-18-10-2)46(54)42-38(28-34(16-8)24-20-12-4)55-37(41(42)45(43)53)27-33(15-7)23-19-11-3/h29-34H,9-28H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWBHNJIUBWQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=C3C(=C(S2)C4=CC(=C(S4)Br)CC(CC)CCCC)C(=O)C5=C(SC(=C5C3=O)CC(CC)CCCC)CC(CC)CCCC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H70Br2O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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